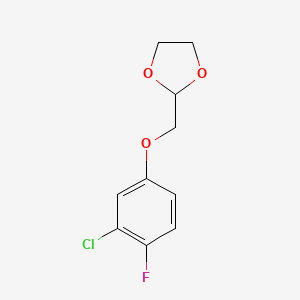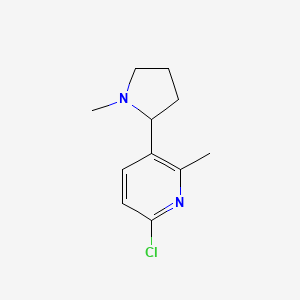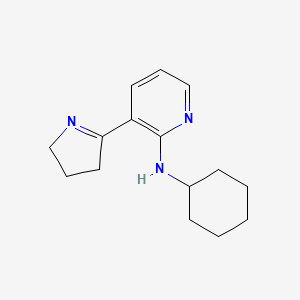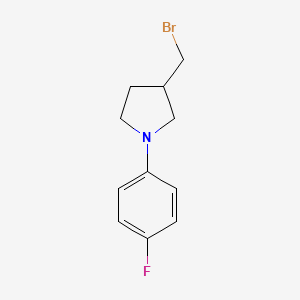
1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a pyrazole and a thiazole ring. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the methyl groups on both the pyrazole and thiazole rings can influence the compound’s reactivity and biological properties.
Méthodes De Préparation
The synthesis of 1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the thiazole ring followed by the construction of the pyrazole ring. The reaction conditions often involve the use of strong bases and high temperatures to facilitate ring closure and functional group modifications .
Industrial production methods for such compounds may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the production process.
Analyse Des Réactions Chimiques
1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing any nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups on the rings. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Applications De Recherche Scientifique
1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, affecting various cellular pathways. The specific pathways involved depend on the biological context and the targets being studied .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-4-(4-methylthiazol-2-yl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.
4-Methyl-2-arylthiazole derivatives: These compounds share the thiazole ring but differ in the substituents on the ring.
1,2,3-Triazole derivatives: These compounds have a triazole ring instead of a pyrazole ring and exhibit different reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of the pyrazole and thiazole rings, which can confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C8H10N4S |
|---|---|
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
2-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10N4S/c1-5-4-13-8(11-5)6-3-10-12(2)7(6)9/h3-4H,9H2,1-2H3 |
Clé InChI |
XDIYNKDRGWSNRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)C2=C(N(N=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


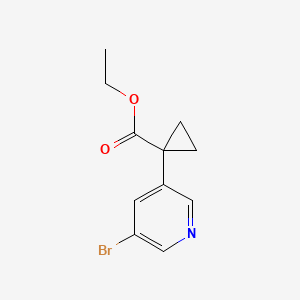


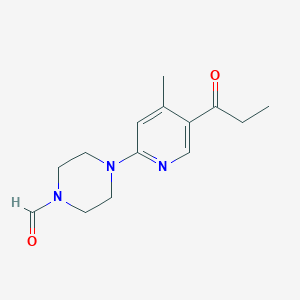



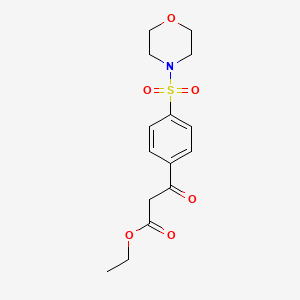
![8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11798628.png)
